
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as TFP, and it has been studied extensively for its effects on various biological processes.
作用机制
The mechanism of action of TFP is not fully understood, but it is believed to act on the GABAergic system in the brain. TFP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the anti-inflammatory, analgesic, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
TFP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. TFP has also been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that contribute to pain and inflammation. In addition, TFP has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using TFP in lab experiments is its potential therapeutic properties. TFP has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models, which makes it a promising candidate for further research. However, one of the limitations of using TFP in lab experiments is its complex synthesis method. Obtaining a high yield of the desired product can be challenging, which can limit its use in large-scale experiments.
未来方向
There are a number of future directions for research on TFP. One area of research is the development of new synthesis methods that can improve the yield of the desired product. Another area of research is the investigation of TFP's potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential therapeutic properties in neurological disorders such as epilepsy and Parkinson's disease.
合成方法
The synthesis of TFP involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine to form N-cyclohexyl-2,2,2-trifluoroethylamine. This compound is then reacted with hydrazine to form 4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. The synthesis of TFP is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
TFP has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. TFP has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Moreover, TFP has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)7-19-6-9(16)10(18-19)11(20)17-8-4-2-1-3-5-8/h6,8H,1-5,7,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVMEMFPANHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

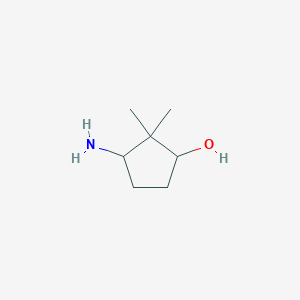

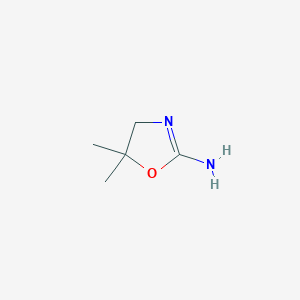

![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2478205.png)

![2-ethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2478209.png)
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)
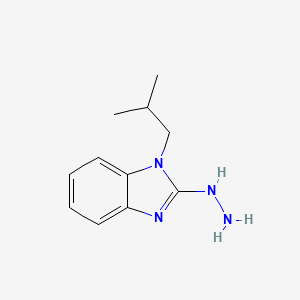

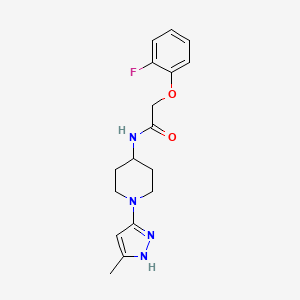
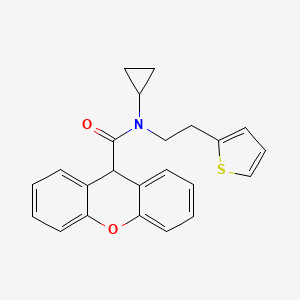
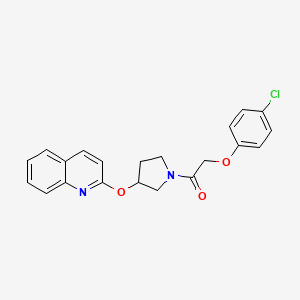
![2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478219.png)